Methyl 7'-amino-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate
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Overview
Description
Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate is a complex heterocyclic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyrrole with an imidazole derivative, followed by cyclization to form the spiro structure. The reaction conditions often include the use of a solvent such as dichloromethane or methanol, and a catalyst like formic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyrazine share structural similarities and exhibit comparable biological activities.
Pyrrole Derivatives: Compounds such as pyrrolopyrazine and pyrrolopyridine also have similar heterocyclic structures and applications.
Uniqueness
Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-16-9(15)13-5-10(6-13)4-7(11)8-12-2-3-14(8)10/h2-3,7H,4-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBWRMPGGIYGOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2(C1)CC(C3=NC=CN23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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